molecular formula C17H21N3O3 B10931343 N'-[(1E)-1-(bicyclo[2.2.1]hept-2-yl)ethylidene]-2-(4-nitrophenyl)acetohydrazide

N'-[(1E)-1-(bicyclo[2.2.1]hept-2-yl)ethylidene]-2-(4-nitrophenyl)acetohydrazide

Cat. No.: B10931343
M. Wt: 315.37 g/mol
InChI Key: WJZYVSLLOSZEAC-WOJGMQOQSA-N
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Description

N’~1~-[(E)-1-BICYCLO[221]HEPT-2-YLETHYLIDENE]-2-(4-NITROPHENYL)ACETOHYDRAZIDE is a complex organic compound characterized by its unique bicyclic structure and the presence of a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(E)-1-BICYCLO[2.2.1]HEPT-2-YLETHYLIDENE]-2-(4-NITROPHENYL)ACETOHYDRAZIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(E)-1-BICYCLO[2.2.1]HEPT-2-YLETHYLIDENE]-2-(4-NITROPHENYL)ACETOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

N’~1~-[(E)-1-BICYCLO[2.2.1]HEPT-2-YLETHYLIDENE]-2-(4-NITROPHENYL)ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N’~1~-[(E)-1-BICYCLO[2.2.1]HEPT-2-YLETHYLIDENE]-2-(4-NITROPHENYL)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]hept-2-ene: A simpler bicyclic compound used in similar synthetic applications.

    2-Norbornene: Another bicyclic compound with applications in polymer chemistry.

    5-Norbornene-2-methanol: Used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

N’~1~-[(E)-1-BICYCLO[2.2.1]HEPT-2-YLETHYLIDENE]-2-(4-NITROPHENYL)ACETOHYDRAZIDE is unique due to its combination of a bicyclic core with a nitrophenyl group, providing distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C17H21N3O3

Molecular Weight

315.37 g/mol

IUPAC Name

N-[(E)-1-(2-bicyclo[2.2.1]heptanyl)ethylideneamino]-2-(4-nitrophenyl)acetamide

InChI

InChI=1S/C17H21N3O3/c1-11(16-9-13-2-5-14(16)8-13)18-19-17(21)10-12-3-6-15(7-4-12)20(22)23/h3-4,6-7,13-14,16H,2,5,8-10H2,1H3,(H,19,21)/b18-11+

InChI Key

WJZYVSLLOSZEAC-WOJGMQOQSA-N

Isomeric SMILES

C/C(=N\NC(=O)CC1=CC=C(C=C1)[N+](=O)[O-])/C2CC3CCC2C3

Canonical SMILES

CC(=NNC(=O)CC1=CC=C(C=C1)[N+](=O)[O-])C2CC3CCC2C3

Origin of Product

United States

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